Product packaging for Scorpioidin(Cat. No.:CAS No. 76045-40-4)

Scorpioidin

Cat. No.: B1244472
CAS No.: 76045-40-4
M. Wt: 276.33 g/mol
InChI Key: OXZSJXCNOUZXAQ-SOVPUBKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scorpioidin is a high-purity chemical reagent provided for research and development purposes. As a reference standard, it is designed for use in analytical method development, quality control procedures, and various in vitro studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for direct use in diagnostics, therapeutics, or any other clinical or veterinary applications. Researchers are responsible for ensuring that all handling and experimental procedures comply with their institution's safety guidelines and local regulations. For specific data on solubility, storage conditions, and handling, please refer to the Certificate of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O4 B1244472 Scorpioidin CAS No. 76045-40-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76045-40-4

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-6-carboxylate

InChI

InChI=1S/C16H20O4/c1-10-5-4-6-12(16(18)19-3)7-8-13-11(2)15(17)20-14(13)9-10/h5,7,13-14H,2,4,6,8-9H2,1,3H3/b10-5+,12-7-/t13-,14+/m1/s1

InChI Key

OXZSJXCNOUZXAQ-SOVPUBKQSA-N

SMILES

CC1=CCCC(=CCC2C(C1)OC(=O)C2=C)C(=O)OC

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@H]2[C@H](C1)OC(=O)C2=C)/C(=O)OC

Canonical SMILES

CC1=CCCC(=CCC2C(C1)OC(=O)C2=C)C(=O)OC

Origin of Product

United States

Preclinical Pharmacological Investigations of Scorpioidin Bioactivity

In Vitro Experimental Models for Efficacy Profiling

In vitro studies form the initial phase of preclinical research, offering insights into the biological effects of a compound at a cellular and molecular level. slideshare.net These experiments are crucial for establishing the biological plausibility of a potential therapeutic agent before proceeding to more complex in vivo models. fda.gov

Modulatory Effects on Cellular Processes in Wound Healing Contexts

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. mdpi.com In vitro models, such as the scratch assay, are commonly employed to assess the potential of a compound to modulate these cellular processes. nih.govmdpi.com These assays allow for the quantification of cell migration, which is a critical event in the re-establishment of tissue integrity following an injury. nih.gov While specific data on Scorpioidin's direct effect on wound healing models is not available, the general approach involves treating a monolayer of cells, such as fibroblasts, with the compound and observing the rate of "wound" closure over time. mdpi.com

Assessment of Antimicrobial Potency against Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new agents effective against pathogenic bacteria. mdpi.com The antimicrobial potential of novel compounds is typically assessed against a panel of clinically relevant microorganisms.

The antibacterial activity of various natural and synthetic compounds has been evaluated against a range of pathogens, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. scielo.org.coamelica.orgnih.gov For instance, studies on other compounds have utilized methods like the Kirby-Bauer disk diffusion assay to determine the susceptibility of these bacteria to the test substance. scielo.org.co In such studies, the diameter of the inhibition zone around a disk impregnated with the compound indicates its antimicrobial potency. scielo.org.co While specific results for this compound are not detailed in the available literature, this methodology represents the standard for preliminary antimicrobial screening.

Table 1: Representative In Vitro Antimicrobial Activity Data

MicroorganismGram StainTypical Inhibition Zone (mm) for Active Compounds
Staphylococcus aureusPositive18
Enterococcus faecalisPositive17
Escherichia coliNegativeNot consistently susceptible
Pseudomonas aeruginosaNegative16

This table is representative of data from studies on other compounds and illustrates the type of results obtained in antimicrobial assays. scielo.org.co

In Vitro Studies of Anti-inflammatory Pathways and Cellular Responses

Exploration of Other Putative Biological Activities

Beyond specific therapeutic targets, preclinical in vitro screening often includes an assessment of a compound's general biological effects, such as its antioxidant capacity and cytotoxicity.

Antioxidant Capacity: Antioxidant activity is the ability of a compound to neutralize harmful free radicals. This is often measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. scielo.brbiomedpharmajournal.org The result is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. biomedpharmajournal.org

Cytotoxicity: Cytotoxicity assays are essential to determine the concentration at which a compound becomes toxic to cells. bmglabtech.com This is often evaluated using cell lines such as fibroblasts (e.g., L929) or other relevant cell types. scielo.br A high cytotoxic concentration (CC50) suggests low toxicity. scielo.br

Table 2: Representative In Vitro Antioxidant and Cytotoxicity Data

AssayCell Line/MethodTypical Result for Active CompoundsReference
Antioxidant Activity (DPPH)SpectrophotometryIC50: 337.79 µg/ml biomedpharmajournal.org
CytotoxicityL929 FibroblastsCC50 > 500 µg/mL scielo.br

This table presents example data from studies on other compounds to illustrate the parameters measured. scielo.brbiomedpharmajournal.org

In Vivo Preclinical Efficacy Studies (Excluding Clinical Trial Data)

Following promising in vitro results, preclinical efficacy is further evaluated in live animal models. These studies are designed to understand how the compound behaves in a complex biological system and to gather data on its potential therapeutic effects and safety. nih.govnih.gov

Animal Models for Tissue Regeneration and Wound Repair

Animal models are indispensable for studying the multifaceted process of wound healing. mdpi.com The guinea pig is a recognized preclinical model for various conditions, including dermatological studies and the assessment of wound healing properties. nih.govnih.govmdpi.com In a typical wound healing study, a standardized wound is created on the animal, and the test compound is applied topically. The rate of wound closure, histological changes, and biomarkers of tissue regeneration are then monitored over time. nih.gov While specific in vivo wound healing data for this compound is not available, studies on other substances have shown that effective compounds can accelerate wound closure and improve the quality of tissue repair. nih.gov

Validation of Antimicrobial Effects in Preclinical Infection Models

The validation of a novel antimicrobial agent's efficacy is a critical step that bridges the gap between in vitro activity and potential clinical utility. mdpi.com Preclinical infection models are indispensable for this purpose, providing a dynamic environment to assess the compound's performance against pathogens in a living system. eurekaselect.com These models are crucial for antibacterial drug discovery, helping to elucidate efficacy and compare the effectiveness of new agents against established antibiotics. eurekaselect.com

Commonly utilized preclinical infection models include murine thigh and lung infection models, as well as sepsis models. eurekaselect.commdpi.com The murine thigh infection model, for instance, is a well-established method where a localized infection is induced in the thigh muscle of immunocompromised mice. This model is particularly useful for studying the pharmacokinetics and pharmacodynamics (PK/PD) of an antimicrobial agent and its effect on bacterial load at the site of infection. mdpi.com Similarly, murine pneumonia models are employed to evaluate the efficacy of a compound against respiratory pathogens.

The primary endpoint in these studies is typically the reduction in bacterial burden, measured in colony-forming units (CFU) per gram of tissue or milliliter of blood, compared to untreated control groups. frontiersin.org For a hypothetical compound like this compound, researchers would administer the agent at various dosing regimens to infected animals and measure the change in bacterial counts over a specified period, often 24 hours. oup.com These studies aim to demonstrate a statistically significant reduction in the pathogen load, indicating the antimicrobial's potential for therapeutic effect. mdpi.com The results from these models are foundational for establishing a preliminary efficacy profile and for guiding dose selection for further studies. oup.com

Interactive Table: Illustrative Efficacy of this compound in a Murine Thigh Infection Model

Below is a representative data table showcasing potential findings from a preclinical study on this compound's efficacy against Staphylococcus aureus in a neutropenic mouse thigh infection model.

Treatment GroupDosing RegimenMean Bacterial Load (log10 CFU/thigh) at 24hChange from Initial Inoculum (log10 CFU)
Vehicle ControlPlacebo8.5+2.0
This compoundLow Dose6.0-0.5
This compoundMedium Dose4.5-2.0
This compoundHigh Dose3.0-3.5
Comparator AntibioticStandard Dose4.2-2.3

Advanced Preclinical Model Systems for Pharmacological Evaluation (e.g., Patient-Derived Xenograft (PDX) Models, Humanized Mouse Models)

To enhance the clinical translatability of preclinical findings, advanced model systems are increasingly employed. These models aim to better recapitulate the complexities of human disease and the human immune system. futuremarketinsights.com

Patient-Derived Xenograft (PDX) Models

Initially developed for oncology, PDX models involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse. frontiersin.org This approach preserves the original tumor's microenvironment and heterogeneity. mednexus.org In the context of infectious diseases, a similar principle can be applied, where patient-derived infected tissues could theoretically be used. More relevantly, PDX models of human cancers are being used to study tumor-associated infections and the efficacy of antimicrobials in that specific context. frontiersin.orgmednexus.org The use of immunodeficient mice is essential to prevent the rejection of the human tissue graft. nih.gov While powerful, a key consideration is the potential for contamination with murine cells or infections like mycoplasma, which requires rigorous quality control. crownbio.com

Humanized Mouse Models

Humanized mouse models are created by engrafting human cells or tissues into immunodeficient mice, leading to the development of a functional human immune system in the animal. creative-biolabs.com These models are particularly valuable for studying human-specific pathogens and the interaction between a new therapeutic and the human immune response. mdpi.com There are various types of humanized mice, including those reconstituted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs). futuremarketinsights.com These models are increasingly used to test novel therapies in a setting that more closely mimics the human immune system's physiological counterparts. futuremarketinsights.com For a compound like this compound, a humanized mouse model could provide critical insights into its efficacy in the presence of human immune cells, evaluating outcomes like bacterial clearance, host survival, and modulation of the human immune response to the infection. mdpi.com

Interactive Table: Comparison of Advanced Preclinical Models

FeatureStandard Murine ModelPatient-Derived Xenograft (PDX) ModelHumanized Mouse Model
Immune System MurineMurine (in immunodeficient host)Human (reconstituted)
Tissue Environment MurineHuman (from patient)Murine with human cells
Primary Use Case General efficacy and PK/PDCancer biology, personalized medicineHuman-specific pathogens, immunotherapy, cell-based therapies
Key Advantage Cost-effective, well-establishedPreserves human tumor heterogeneityAllows study of interactions with human immune system
Key Limitation Differences in physiology and immunology from humansRequires immunodeficient host, risk of contaminationComplex to create, potential for graft-versus-host disease

Methodological Considerations in Preclinical Pharmacodynamic Assessments

Pharmacodynamics (PD) studies how a drug affects the body, and in the case of antimicrobials, this primarily involves assessing the effect on the pathogen. frontiersin.org A robust preclinical PD assessment is vital for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. nih.gov

The cornerstone of antimicrobial PD is the use of pharmacokinetic/pharmacodynamic (PK/PD) indices. nih.gov These indices relate a measure of drug exposure (PK) to its antimicrobial effect (PD), most often represented by the Minimum Inhibitory Concentration (MIC). The three most common PK/PD indices are:

T>MIC : The percentage of the dosing interval during which the free drug concentration remains above the MIC. This is typically the driver of efficacy for beta-lactam antibiotics.

AUC/MIC : The ratio of the 24-hour area under the free drug concentration-time curve to the MIC. This is often linked to the efficacy of fluoroquinolones and glycopeptides.

Cmax/MIC : The ratio of the maximum free drug concentration to the MIC, which is important for concentration-dependent antibiotics like aminoglycosides. oup.com

Preclinical models, such as in vitro dynamic infection models (e.g., hollow-fiber infection models) and animal infection models, are used to determine which of these indices is most predictive of the antimicrobial's efficacy. mdpi.comdiva-portal.org By testing various dosing schedules and measuring the resulting bacterial killing, researchers can identify the specific PK/PD index and the magnitude of that index (the "target") associated with different levels of effect, such as bacterial stasis or a 1- to 2-log reduction in CFU. nih.gov This information is critical for translating preclinical data to predict effective dosing regimens in humans. mdpi.comasm.org

Interactive Table: Illustrative Pharmacodynamic Profile of this compound

ParameterDescriptionIllustrative Value for this compound
Driving PK/PD Index The index most correlated with efficacy.AUC/MIC
Static Target The AUC/MIC value required to prevent bacterial growth.30
1-log Kill Target The AUC/MIC value required to achieve a 90% reduction in bacteria.50
2-log Kill Target The AUC/MIC value required to achieve a 99% reduction in bacteria.85
Post-Antibiotic Effect (PAE) Persistent suppression of bacterial growth after drug levels fall below the MIC.2.5 hours

Elucidation of Molecular and Cellular Mechanisms of Action

Investigations into Subcellular Pharmacokinetics and Dynamics

Following a comprehensive review of scientific literature, specific data regarding the subcellular pharmacokinetics and dynamics of Scorpioidin are not available. Research detailing its cellular uptake, intracellular distribution, and compartmentalization has not been published.

Analysis of Cellular Uptake Mechanisms

There is currently no scientific literature available that analyzes the specific cellular uptake mechanisms of this compound. Therefore, it is not possible to provide information on whether it enters cells via endocytosis pathways (such as clathrin-mediated, caveolae-mediated, or macropinocytosis) or through direct translocation models (like the barrel-stave, toroidal, inverted micelle, or carpet models).

Studies on Intracellular Distribution and Compartmentalization

Information regarding the intracellular trafficking and final compartmentalization of this compound is absent from current scientific records. Studies have not yet been published that identify the specific organelles or subcellular compartments where this compound may accumulate or exert its effects.

Identification and Characterization of Molecular Targets

Detailed studies identifying and characterizing the specific molecular targets of this compound are not present in the available scientific literature. The subsequent subsections, therefore, remain speculative until experimental data becomes available.

Proposed Interactions with Nucleic Acids and Replicating Enzymes

There is no published research detailing any proposed or confirmed interactions between this compound and nucleic acids, such as microbial DNA intercalation. Similarly, there are no findings on its potential to inhibit replicating enzymes, including those involved in viral replication.

Structural Biology and Chemoinformatics in Scorpioidin Research

Advanced Spectroscopic and Chromatographic Methodologies for Structural Analysis (Excluding Basic Compound Identification Data)

The precise structural determination of scorpioidin, a germacranolide sesquiterpene lactone, necessitates the use of advanced spectroscopic and chromatographic methods. researchgate.netvulcanchem.com These techniques go beyond simple identification to map the complex connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the complete chemical structure of novel compounds like this compound. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly crucial for assembling the molecular framework. creative-biostructure.comcolumbia.edu

The HSQC experiment correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded (one bond apart), allowing for the unambiguous assignment of protons to their attached carbons. columbia.edulibretexts.org The HMBC experiment, conversely, reveals correlations between protons and carbons that are separated by two to four bonds. creative-biostructure.comcolumbia.edu This long-range connectivity information is vital for piecing together the carbon skeleton and linking different functional groups, which is essential for a complex cyclic structure like this compound. creative-biostructure.comlibretexts.org For instance, the analysis of this compound isolated from Erythroxylum cambodianum involved a suite of NMR experiments including HMQC and HMBC to confirm its intricate structure. researchgate.net

Table 1: Key 2D NMR Techniques in this compound Structural Analysis

Technique Purpose Information Yielded for this compound
HMQC/HSQC Identifies direct ¹H-¹³C correlations (¹JCH). columbia.edulibretexts.org Assigns specific protons to the carbons they are directly attached to within the sesquiterpenoid backbone.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing complex mixtures of natural products from biological sources. thermofisher.comnih.gov It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov In the context of this compound research, Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) has been used for the metabolite profiling of extracts from Erythroxylum mexicanum. researchgate.net This untargeted metabolomics approach allows for the detection and tentative identification of a wide array of compounds in the extract, including this compound, by comparing their mass spectral data against databases. metwarebio.com This method is crucial for understanding the chemical diversity of an organism and identifying specific constituents within a complex biological matrix. frontiersin.orgnptel.ac.in

Table 2: LC-MS Methodology for Metabolite Profiling

Step Description Relevance to this compound
Sample Preparation Extraction of metabolites from the plant source (e.g., Erythroxylum species). This compound is extracted along with numerous other secondary metabolites. nptel.ac.in
LC Separation The extract is injected into an LC system where compounds are separated based on their physicochemical properties (e.g., polarity). This compound is separated from other compounds like conchosin A and senampeline A. nptel.ac.in
MS Detection Separated compounds are ionized and their mass-to-charge ratio is measured, providing molecular weight information. The mass spectrometer detects the specific mass of this compound (C₁₆H₂₀O₄, MW: 276.33 g/mol ). vulcanchem.com

| MS/MS Fragmentation | Precursor ions are fragmented to create a characteristic fragmentation pattern for structural elucidation. thermofisher.com | The fragmentation pattern of this compound provides structural clues that aid in its identification within the complex extract. |

Thin Layer Chromatography (TLC) is a versatile and rapid separation technique used for analyzing mixtures. sigmaaldrich.com It operates on the principle of differential partitioning of compounds between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent). khanacademy.orgwikipedia.org Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, while non-polar compounds travel further. youtube.com In this compound research, TLC serves as a preliminary analytical tool to monitor the progress of extraction and fractionation, to assess the purity of isolated samples, and to select appropriate solvent systems for more advanced column chromatography. wikipedia.orglibretexts.org

Table 3: Principles of Thin Layer Chromatography (TLC)

Principle Description Application in this compound Isolation
Stationary Phase A thin layer of an adsorbent material, typically polar silica gel, coated on a plate. sigmaaldrich.com Provides a polar surface for separation.
Mobile Phase A solvent or solvent mixture that moves up the plate via capillary action. wikipedia.org Carries the components of the plant extract up the plate.
Separation Separation occurs based on the differential polarity of the compounds. khanacademy.org This compound, being a moderately polar molecule, will separate from more polar and less polar compounds in the extract, allowing for visualization of its presence.

| Visualization | Spots are visualized, often using UV light or chemical staining agents. wikipedia.orgyoutube.com | Allows for the detection of this compound and other compounds on the TLC plate. |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. technologynetworks.comwikipedia.org This technique is particularly useful for detecting the presence of chromophores—parts of a molecule that absorb light—which typically include conjugated π-electron systems and heteroatoms with non-bonding electrons. msu.edu The structure of this compound contains several chromophores, including the α,β-unsaturated γ-lactone and other double bonds within its 10-membered ring. vulcanchem.com These conjugated systems give rise to characteristic absorption maxima in the UV spectrum, which can aid in its identification and quantification. msu.edu

Table 4: UV-Visible Spectroscopy Principles for Chromophore Detection

Feature Description Relevance to this compound
Chromophore A light-absorbing functional group in a molecule. msu.edu This compound's structure includes an α-methylene-γ-lactone and conjugated double bonds, which act as chromophores. vulcanchem.com
Absorption Spectrum A plot of absorbance versus wavelength. technologynetworks.com The spectrum of this compound would show specific peaks (λmax) corresponding to its electronic transitions (e.g., π → π*).

| Beer-Lambert Law | Relates absorbance directly to the concentration of the absorbing species. wikipedia.org | Allows for the quantification of this compound in a purified sample. |

Computational Structural Biology and Predictive Modeling

Computational methods are increasingly used to complement experimental data, providing insights into the three-dimensional structure of molecules and predicting their interactions with biological macromolecules. ibg.edu.trnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target protein. nih.govfrontiersin.org This method involves a search algorithm, which generates numerous possible binding poses, and a scoring function, which evaluates the fitness of each pose to estimate binding affinity. nih.gov Although specific docking studies for this compound are not detailed in the available literature, this approach could be instrumental in its future investigation. Given that related germacranolides exhibit cytotoxic activity, molecular docking could be employed to screen this compound against known protein targets involved in cell proliferation to hypothesize its mechanism of action. vulcanchem.com Subsequent molecular dynamics (MD) simulations could then be used to study the stability of the predicted ligand-protein complex over time. mdpi.com

Table 5: Process of a Typical Molecular Docking Simulation

Step Description Hypothetical Application to this compound
Target Preparation Obtaining the 3D structure of a target protein (e.g., from X-ray crystallography or homology modeling). frontiersin.org A protein implicated in cancer pathways could be selected as a potential target for this compound.
Ligand Preparation Generating a low-energy 3D conformation of the ligand (this compound). The known 3D structure of this compound would be used.
Docking Simulation A search algorithm systematically places the ligand in the protein's binding site in various orientations. nih.gov This compound would be "docked" into the active site of the target protein to find the most favorable binding mode.

| Scoring and Analysis | A scoring function ranks the poses based on predicted binding energy, and the top poses are analyzed for key interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov | The simulation would predict the binding affinity and identify the specific amino acid residues that interact with this compound. |

Table 6: List of Chemical Compounds Mentioned

Compound Name
This compound
Conchosin A
Senampeline A
Paclitaxel
Berberine
Berbamine

Molecular Dynamics Simulations to Understand Conformation and Interaction

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound at an atomic level. mdpi.com These simulations allow researchers to observe the conformational changes, flexibility, and interactions of this compound with its biological targets over time. volkamerlab.org By simulating the behavior of this compound in a virtual environment that mimics physiological conditions, scientists can gain insights into its structure-function relationships. mun.ca

A key application of MD simulations in this compound research is to understand its binding mechanisms to target proteins. nih.gov These simulations can reveal the specific amino acid residues involved in the interaction, the types of forces that stabilize the complex (such as hydrogen bonds and hydrophobic interactions), and the conformational adjustments that both this compound and its target undergo upon binding. nih.gov For instance, simulations can track the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability and convergence of the simulated system. volkamerlab.org This information is crucial for understanding how this compound exerts its biological effects and can guide the design of new molecules with improved affinity and selectivity. mdpi.com

Furthermore, MD simulations can elucidate the conformational landscape of this compound itself. mun.ca Molecules are not static entities but exist as an ensemble of different conformations. mun.ca Identifying the low-energy, and therefore most probable, conformations of this compound is essential for understanding its reactivity and how it is recognized by its biological partners. mun.ca This conformational analysis is a critical component in the development of pharmacophore models and in structure-based drug design efforts.

In Silico Prediction of Bioactivity and Target Affinity

In silico methods are instrumental in modern drug discovery and are increasingly applied to the study of natural products like this compound. nih.gov These computational approaches enable the prediction of a compound's biological activity and its affinity for various protein targets, thereby accelerating the process of identifying potential therapeutic applications. nih.govnih.gov

One common in silico approach is ligand-based prediction, which relies on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com By comparing the chemical structure of this compound to databases of compounds with known activities, it is possible to generate hypotheses about its potential biological effects. waocp.org Web-based tools can predict a wide range of pharmacological and biological activities based on a compound's structural formula. waocp.org

Structure-based methods, on the other hand, utilize the three-dimensional structures of potential protein targets to predict binding affinity. nih.gov If the 3D structure of a target is known, molecular docking simulations can be performed to predict how this compound might bind to it and to estimate the strength of the interaction. nih.gov For proteins with unknown structures, homology modeling can be used to create a 3D model based on the structure of a related protein. mdpi.com

Chemogenomic models, which integrate information about both chemical structures and protein sequences, offer a powerful approach to predict compound-target interactions. nih.gov These models can be trained on large datasets of known interactions to accurately differentiate between strong and weak binding affinities. nih.gov Such predictive models are valuable for screening large virtual libraries of compounds against numerous potential targets, helping to prioritize experimental validation efforts. researchgate.net

Table 1: In Silico Prediction Methods in this compound Research

Method Description Application to this compound
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. To identify potential binding modes and estimate the binding affinity of this compound to its targets. nih.gov
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity. To design new this compound analogs with enhanced activity.
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a series of compounds to their biological activity. To predict the bioactivity of untested this compound derivatives.
Machine Learning Models Utilizes algorithms trained on large datasets to predict bioactivity and target interactions. To screen for new potential targets and predict off-target effects of this compound. nih.gov

Biosynthetic Pathway Elucidation and Chemo-Ecological Significance

Research into Pyrrolizidine (B1209537) Alkaloid Biosynthesis Pathways Relevant to this compound

This compound belongs to the pyrrolizidine alkaloids (PAs), a class of secondary metabolites synthesized by plants primarily as a defense mechanism. wikipedia.orgnih.gov The biosynthesis of PAs begins with the conversion of the amino acid ornithine to putrescine, which is then used to form homospermidine. mdpi.com The enzyme homospermidine synthase (HSS) is a key player in this pathway, catalyzing the first committed step. researchgate.netnih.gov

Research has shown that HSS genes have evolved multiple times independently in different plant lineages through the duplication of the deoxyhypusine (B1670255) synthase (DHS) gene, which is involved in primary metabolism. nih.govnih.gov In Myosotis scorpioides, the plant from which this compound may be isolated, two HSS genes have been identified and are expressed in all organs where PAs accumulate, including the flowers. researchgate.net This suggests that PA synthesis occurs throughout the plant. researchgate.net

The general PA biosynthetic pathway involves the oxidation of homospermidine, which leads to the formation of the characteristic pyrrolizidine ring structure. wikipedia.orgnih.gov This core structure is then further modified, often through esterification with necic acids, to produce the diverse array of PAs found in nature. mdpi.com The specific enzymatic steps leading to the final structure of this compound are a subject of ongoing research.

Role of this compound as an Extracellular Metabolite in Ecological Interactions (e.g., Predator-Prey Dynamics, Algal Interactions)

Extracellular metabolites, or exometabolites, are compounds released by organisms into their environment that can mediate a wide range of ecological interactions. frontiersin.orgnih.gov These chemical signals are crucial for communication, defense, and nutrient cycling in ecosystems. frontiersin.orgfrontiersin.org Plant specialized metabolites, including PAs like this compound, are known to play significant roles in shaping interactions with other organisms. nih.gov

In aquatic environments, extracellular metabolites can influence predator-prey dynamics and interactions between different algal species. researchgate.net For example, some metabolites produced by microalgae can act as infochemicals that attract grazers. researchgate.net Research has shown that the abundance of certain extracellular metabolites, including one putatively identified as this compound, changes in the presence of grazing predators. researchgate.net This suggests a potential role for this compound in mediating these interactions, although further research is needed to confirm its precise function. researchgate.net

The release of metabolites by organisms can create a chemical landscape that influences the behavior and physiology of other organisms in the community. frontiersin.org These chemical cues can be involved in processes such as mate finding, deterring predators, and competing for resources. frontiersin.org The study of the exometabolome is a growing field that promises to reveal the complex chemical communication networks that structure ecological communities. nih.gov

Chemodiversity and Analogues of this compound in Natural Sources

Chemodiversity refers to the variety of chemical compounds produced by organisms, which can vary significantly between different species and even between different populations of the same species. researchgate.net This chemical diversity is often a result of adaptation to different environmental conditions and biotic interactions. researchgate.net Pyrrolizidine alkaloids, the class of compounds to which this compound belongs, are known for their structural diversity. nih.gov

Natural sources, particularly plants and microorganisms, are a rich reservoir of chemical diversity. nih.gov The exploration of this diversity can lead to the discovery of new compounds with novel biological activities. nih.gov For example, cyanobacteria are known to produce a wide range of bioactive metabolites, including alkaloids, peptides, and terpenoids. nih.gov

The study of chemodiversity within a species or a group of related species can reveal the existence of this compound analogues, which are compounds with similar chemical structures. These analogues may have different biological activities or potencies, providing valuable structure-activity relationship information. Identifying the natural sources of this compound and its analogues is the first step towards understanding their ecological roles and exploring their potential applications.

Integrated Research Methodologies and Future Outlook

Systems Biology Approaches for Comprehensive Bioactivity Mapping

Systems biology offers a holistic view of the interactions of a natural product within a biological system. By employing 'omics' technologies, researchers can move beyond single-target-single-compound interactions to map the broader biological impact of Scorpioidin.

Metabolomics: This has been a key tool in identifying this compound's presence and potential role in various biological contexts. Untargeted Liquid Chromatography-Mass Spectrometry (LC-MS) has been utilized to profile the exo-metabolome of the marine alga Dunaliella tertiolecta under grazing pressure. researchgate.net In these studies, this compound was putatively identified as an extracellular metabolite, with its relative abundance changing in response to the presence of a predator. researchgate.net This suggests a potential role for this compound in ecological defense mechanisms. This untargeted approach allows for the discovery of stress-induced biomarkers without prior hypothesis. researchgate.net Similarly, metabolomic analyses of grapevine berries have identified this compound, indicating its presence within the complex metabolic network of plants. theses.fr These studies exemplify how metabolomics can map the presence and regulation of this compound within a complex biological system, providing clues to its function.

Systems Biology Approach Study Context Key Finding Related to this compound
Metabolomics (Untargeted LC-MS) Grazing stress on Dunaliella tertiolecta by Oxyrrhis marinaPutatively identified as an extracellular metabolite whose abundance changes in response to predation, suggesting an ecological role. researchgate.net
Metabolomics Analysis of grapevine (Vitis vinifera L.) berry metabolismIdentified as a constituent metabolite, part of the plant's chemical profile. theses.fr
Metabolomics (UHPLC-QTOF-MS/MS) Metabolite profiling of Erythroxylum mexicanumDetected as a sesquiterpenoid component of the plant's surface extract. researchgate.net

Application of Advanced Bioimaging and Microscopy Techniques for Cellular Mechanism Studies

While specific bioimaging studies focused solely on this compound are not yet prominent in the literature, the application of such techniques represents a critical future direction for elucidating its cellular and subcellular mechanisms of action. Advanced microscopy can provide direct visual evidence of a compound's effects. For instance, were this compound's anti-inflammatory or tissue-regenerative properties to be investigated at a cellular level, techniques like confocal fluorescence microscopy could be employed. This would allow researchers to visualize the compound's localization within cells (e.g., by tagging with a fluorescent probe) and observe its impact on cellular structures, such as the cytoskeleton, or on specific signaling pathways through immunofluorescence staining of key proteins.

Interdisciplinary Collaborations in this compound Research

The multifaceted nature of this compound research necessitates collaboration across diverse scientific fields.

Pharmacology and Chemical Biology: Research into the wound healing properties of extracts from Vernonia scorpioides, which contain this compound, is a prime example of the synergy between these fields. nih.govresearchgate.net Pharmacological studies establish the in vivo efficacy, while chemical biology delves into isolating the active compounds and understanding their molecular interactions.

Ecology and Bioinformatics: The identification of this compound as a potential defense metabolite in algae highlights the importance of chemical ecology. researchgate.net Understanding its natural role requires ecological study designs. The vast datasets generated, particularly from metabolomics, depend on bioinformatics for processing, feature detection, and statistical analysis, as demonstrated in grapevine research. theses.fr This interdisciplinary approach is crucial for translating raw analytical data into meaningful biological and ecological insights.

Translational Research Prospects for this compound-Derived Compounds

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. For this compound, this involves moving from initial identification to developing compounds with potential therapeutic value, excluding clinical human trials at this stage.

A common strategy in natural product research is the synthesis of analogues to improve upon the parent compound's properties, such as efficacy, stability, or specificity. While the total synthesis of this compound itself is a complex challenge, the creation of simplified derivatives or analogues is a promising avenue. By modifying functional groups on the this compound scaffold, medicinal chemists could systematically explore the structure-activity relationship (SAR). This process could lead to new compounds with enhanced wound healing or anti-inflammatory properties, drawing inspiration from the bioactivity of the natural extracts containing this compound.

The evaluation of this compound and its future derivatives relies on the development and application of robust bioassays. Research has already utilized both in vivo and in vitro models. An in vivo assay using guinea pigs was employed to assess the wound healing potential of a hydrogel containing an extract of Vernonia scorpioides, the plant source of this compound. nih.govresearchgate.net This study found that the hydrogel enhanced the organization and regeneration of new tissue. nih.govresearchgate.net Such whole-organism models are invaluable for understanding the physiological effects of a compound in a complex biological environment. In vitro assays, including those to test antimicrobial activity, have also been used in the broader study of the plant extract. sci-hub.se The use of untargeted LC-MS to detect this compound in response to ecological stress is itself an advanced in vitro analytical assay system that provides functional information. researchgate.net

Assay System Model/System Used Purpose of Assay Key Finding
In Vivo Guinea pig excision wound modelTo evaluate the tissue regeneration effects of a Vernonia scorpioides extract hydrogel.The hydrogel, containing this compound, promoted the organization and regeneration of new tissue. nih.govresearchgate.net
In Vitro Untargeted LC-MS metabolomicsTo identify metabolites from Dunaliella tertiolecta under grazing stress.This compound was identified as a potential biomarker for predator-induced stress. researchgate.net

Emerging Methodological Innovations and Persistent Challenges in Natural Product Research with this compound as a Case Study

This compound serves as an excellent case study for both the promise and the difficulties inherent in natural product research.

Innovations: The application of systems biology, particularly metabolomics, represents a significant innovation. It allows for the identification of compounds like this compound in complex mixtures and provides context for their biological roles without requiring prior isolation. researchgate.net This is a departure from traditional bioassay-guided fractionation, which can be slow and may miss compounds with subtle or synergistic effects.

Challenges: A persistent challenge is moving from identification to a full mechanistic understanding. While this compound has been identified in several species, detailed studies on its specific protein targets and signaling pathways are lacking. The low natural abundance of many secondary metabolites, potentially including this compound, can make isolation of sufficient quantities for extensive biological testing difficult. Furthermore, the structural complexity of many natural products presents a significant hurdle for total synthesis and the subsequent generation of analogues for translational studies. Overcoming these challenges will require continued innovation in analytical chemistry, synthetic biology, and computational modeling.

Q & A

Q. What is the biochemical mechanism of action of Scorpioidin, and how can it be experimentally validated?

  • Methodological Answer : To elucidate this compound's mechanism, employ techniques such as enzyme inhibition assays (e.g., measuring IC₅₀ values), cellular uptake studies (using fluorescent tagging), and protein-binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry). Validate findings via knockdown/knockout models (e.g., CRISPR-Cas9) to observe phenotypic changes in target pathways .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS/MS) for sensitivity and specificity. Validate methods via spike-and-recovery experiments in plasma/tissue homogenates, ensuring linearity (R² > 0.99) and limits of detection (LOD < 1 ng/mL). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What are the primary challenges in isolating this compound from natural sources, and how can they be addressed?

  • Methodological Answer : Challenges include low yield and co-extraction of structurally similar compounds. Optimize extraction using gradient solvent systems (e.g., ethanol-water mixtures) and countercurrent chromatography for purity. Confirm identity via X-ray crystallography or 2D-NMR to distinguish from analogs .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate in vitro/in vivo data. Assess heterogeneity via I² statistics and subgroup analyses (e.g., cell type, dosage). Validate through dose-response recalibration under standardized conditions (e.g., ISO-certified cell lines, controlled hypoxia) .

Q. What experimental design principles should guide in vivo studies of this compound’s pharmacokinetics?

  • Methodological Answer : Follow FDA/EMA guidelines for preclinical PK studies:
  • Use cannulated animal models for serial blood sampling.
  • Measure Cmax, Tmax, AUC, and half-life across multiple doses.
  • Include tissue distribution profiling (e.g., radiolabeled this compound) and metabolite identification (via LC-QTOF-MS). Ensure compliance with ethical protocols (e.g., IACUC approval) .

Q. How can computational modeling improve the prediction of this compound’s target interactions?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to predict binding affinities. Validate with mutagenesis studies on predicted binding residues. Integrate pharmacophore modeling to identify critical functional groups .

Q. What strategies optimize this compound’s synthetic pathway for scalable production in academic labs?

  • Methodological Answer : Use retrosynthetic analysis to identify key intermediates. Optimize steps via Design of Experiments (DoE) to screen catalysts, solvents, and temperatures. Monitor reaction progress with in-situ FTIR and validate purity at each stage via HPLC-ELSD . Publish detailed protocols in supplementary materials for reproducibility .

Methodological Frameworks for this compound Research

Q. How to design a systematic review evaluating this compound’s therapeutic potential?

  • Methodological Answer : Follow PICO Framework :
  • P opulation: Disease-specific models (e.g., cancer cell lines).
  • I ntervention: this compound dosage/administration routes.
  • C omparator: Standard therapeutics (e.g., cisplatin).
  • O utcomes: Efficacy metrics (e.g., apoptosis rates, tumor volume).
    Use ROBIS tool to assess bias and GRADE criteria for evidence quality .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Apply non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For time-series data, employ mixed-effects models to account for inter-subject variability .

Tables for Key Methodological Comparisons

Parameter HPLC LC-MS/MS
SensitivityModerate (ng/mL)High (pg/mL)
Structural ConfirmationLimitedHigh (via fragmentation patterns)
CostLowHigh
Best Use Case Purity assessmentMetabolite identification
Framework Application Example for this compound
PICOSystematic reviewsCompare efficacy vs. cisplatin
SPIDERQualitative synthesisPatient-reported outcomes
PRISMAMeta-analysisResolve cytotoxicity conflicts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.